molecular formula C16H17BrO2 B13937034 2-((8-Bromonaphthalen-1-yl)methoxy)tetrahydro-2H-pyran

2-((8-Bromonaphthalen-1-yl)methoxy)tetrahydro-2H-pyran

Cat. No.: B13937034
M. Wt: 321.21 g/mol
InChI Key: JHMMCIAEAFKQHC-UHFFFAOYSA-N
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Description

2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings that are important in various chemical and biological processes. The compound’s structure includes a brominated naphthalene moiety linked to a tetrahydropyran ring via a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran typically involves the following steps:

    Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 8-bromo-1-naphthalene.

    Methoxylation: The brominated naphthalene is then reacted with methanol in the presence of a base like sodium methoxide to form 8-bromo-1-naphthalenyl methanol.

    Cyclization: The final step involves the cyclization of 8-bromo-1-naphthalenyl methanol with tetrahydropyran under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

    Substitution: Formation of substituted naphthalenes.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated naphthalene moiety can facilitate binding to hydrophobic pockets, while the tetrahydropyran ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(8-chloro-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
  • 2-[(8-fluoro-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
  • 2-[(8-iodo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran

Uniqueness

2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with other molecules and its overall stability.

Properties

Molecular Formula

C16H17BrO2

Molecular Weight

321.21 g/mol

IUPAC Name

2-[(8-bromonaphthalen-1-yl)methoxy]oxane

InChI

InChI=1S/C16H17BrO2/c17-14-8-4-6-12-5-3-7-13(16(12)14)11-19-15-9-1-2-10-18-15/h3-8,15H,1-2,9-11H2

InChI Key

JHMMCIAEAFKQHC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC=CC3=C2C(=CC=C3)Br

Origin of Product

United States

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